tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate

Catalog No.
S13507775
CAS No.
M.F
C17H20N2O2
M. Wt
284.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate

Product Name

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate

IUPAC Name

tert-butyl N-[(6-phenylpyridin-3-yl)methyl]carbamate

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-12-13-9-10-15(18-11-13)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

VTEADJJINFGRNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C2=CC=CC=C2

Tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate is a synthetic compound characterized by its unique structure, which includes a tert-butyl group and a 6-phenylpyridine moiety. This compound belongs to the class of carbamates, which are esters of carbamic acid. The general formula for tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate can be expressed as C15H18N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The tert-butyl group serves as a protective group in organic synthesis, while the 6-phenylpyridine component contributes to the compound's potential biological activity and reactivity in various chemical transformations. The presence of the pyridine ring is significant, as it is known for its ability to participate in coordination with metal ions and its role in various biological processes.

Typical of carbamates:

  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding amine.
  • Nucleophilic Substitution: The carbamate can react with nucleophiles, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides, forming biaryl compounds .

These reactions highlight the versatility of tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate in synthetic organic chemistry.

The synthesis of tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate typically involves several key steps:

  • Formation of the Carbamate: This can be achieved by reacting a suitable amine (derived from 6-phenylpyridine) with tert-butyl chloroformate or di-tert-butyl dicarbonate.
  • Purification: The product can be purified using standard techniques such as recrystallization or chromatography.

A detailed synthesis method may involve starting from 6-bromomethyl-3-pyridine and performing a nucleophilic substitution with tert-butyl carbamate under basic conditions .

Tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of polymers or materials that require specific functional groups for enhanced properties.
  • Organic Synthesis: As a reagent in various organic transformations due to its stability and reactivity profile.

Interaction studies involving tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate could focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively.

Furthermore, studies could explore how modifications to the structure affect its interaction profile and biological activity, providing insights into structure–activity relationships.

Several compounds share structural similarities with tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
Tert-butyl carbamateSimple carbamate structureWidely used as a protecting group
N-Boc-protected anilineAniline derivative with Boc protectionUseful in amination reactions
Benzyl carbamateBenzene ring instead of pyridineDifferent electronic properties
Tert-butoxycarbonyl phenolPhenolic structureExhibits different reactivity
Tert-butoxycarbonyl pyridinePyridine ring without phenolic substitutionDifferent biological activities

Tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate stands out due to its specific combination of a pyridine ring and the phenolic structure, potentially offering unique reactivity and biological profiles compared to other similar compounds.

The systematic name tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate follows IUPAC conventions, delineating its substituents and functional groups. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The pyridine ring is substituted at position 3 with a methyl group bearing a carbamate moiety and at position 6 with a phenyl group. The carbamate group consists of a tert-butoxycarbonyl (Boc) unit, which serves as a protective group for the amine functionality.

The molecular formula, C₁₇H₂₀N₂O₂, reflects the compound’s composition:

  • 17 carbons: Derived from the tert-butyl group (4 carbons), the pyridine ring (5 carbons), the phenyl group (6 carbons), and the methyl and carbamate linkages (2 carbons).
  • 20 hydrogens: Distributed across alkyl, aromatic, and methyl groups.
  • 2 nitrogens: One from the pyridine ring and one from the carbamate.
  • 2 oxygens: Both from the carbamate carbonyl and ether groups.

Structurally, the Boc group’s steric bulk stabilizes the compound against nucleophilic attack, while the phenylpyridine moiety introduces π-stacking capabilities and potential metal-coordination sites. A comparative analysis of structurally related carbamates is provided in Table 1.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

CompoundKey Structural FeaturesUnique Properties
tert-Butyl (6-methylpyridin-3-yl)carbamate Methyl substitution at pyridine C6Enhanced solubility in polar solvents
tert-Butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate Chiral piperidine scaffoldStereoselective synthesis applications
tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate Phenylpyridine and Boc-protected methylamineDual functionality for orthogonal protection

Historical Context: Development of Carbamate Protecting Groups in Organic Synthesis

The tert-butoxycarbonyl (Boc) group, introduced in the 1950s, revolutionized peptide synthesis by providing an acid-labile alternative to earlier protective groups like benzyloxycarbonyl (Cbz). Its development is attributed to Leonidas Zervas and colleagues, who sought to address the limitations of Cbz, which required harsh hydrogenolysis for removal. The Boc group’s cleavage under mildly acidic conditions (e.g., trifluoroacetic acid) enabled sequential deprotection strategies, critical for constructing complex biomolecules.

Carbamates, including Boc derivatives, emerged as pivotal tools due to their:

  • Stability under basic and nucleophilic conditions, unlike amides or esters.
  • Orthogonal reactivity with other protective groups (e.g., Fmoc, Alloc), allowing multi-step syntheses.
  • Tunable deprotection kinetics, facilitated by substituents on the carbamate nitrogen.

The integration of Boc-protected amines into heterocyclic systems, such as phenylpyridines, expanded their utility in medicinal chemistry. For example, the phenylpyridine scaffold’s rigidity and aromaticity make it a common pharmacophore in kinase inhibitors, necessitating reliable protective strategies during synthesis.

Role in Modern Synthetic Chemistry: Comparative Advantages Over Alternative Protecting Groups

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate exemplifies the Boc group’s enduring relevance. Its advantages include:

Stability and Compatibility

  • Acid lability: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane, trifluoroacetic acid) without affecting base-sensitive functionalities.
  • Resistance to nucleophiles and bases: Unlike Fmoc (removed by amines), Boc remains intact during alkylation or acylation reactions, enabling sequential functionalization.

Orthogonal Protection Strategies

When paired with groups like Fmoc or Alloc, Boc enables multi-directional synthesis. For instance:

  • Boc can be removed with acid while preserving Fmoc (base-labile) or Alloc (hydrogenolysis-sensitive).
  • This orthogonality is critical in solid-phase peptide synthesis (SPPS) and combinatorial chemistry.

Structural Versatility

The (6-phenylpyridin-3-yl)methyl moiety enhances the compound’s applicability in:

  • Metal-organic frameworks (MOFs): The pyridine nitrogen coordinates to metal ions, aiding in crystallographic engineering.
  • Pharmaceutical intermediates: The phenyl group augments lipophilicity, improving membrane permeability in drug candidates.

Table 2: Comparative Analysis of Carbamate Protecting Groups

Protecting GroupRemoval ConditionsStability ProfileCommon Applications
BocAcid (TFA, HCl)Stable to bases, nucleophilesPeptides, heterocycles
CbzHydrogenolysis (H₂/Pd)Labile to acids, electrophilesSmall-molecule synthesis
FmocBase (piperidine)Labile to acidsSolid-phase synthesis

Stepwise Solution-Phase Synthesis

The stepwise solution-phase synthesis of tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate represents a fundamental approach in modern organic chemistry, employing traditional synthetic methodologies with contemporary refinements . This compound, characterized by its molecular formula of C15H18N2O2, incorporates both a tert-butyl protecting group and a 6-phenylpyridine moiety, making it a versatile intermediate in pharmaceutical and materials chemistry .

The general synthetic strategy involves the sequential construction of the pyridine core followed by carbamate formation . The synthesis typically commences with the preparation of 6-phenylpyridin-3-ylmethanol or its corresponding halide derivative, which serves as the key intermediate for subsequent carbamate installation [3]. The phenylpyridine framework can be accessed through various cross-coupling methodologies, with palladium-catalyzed reactions being particularly prevalent [4].

Nucleophilic Substitution Mechanisms in Carbamate Formation

The nucleophilic substitution mechanism represents the cornerstone of carbamate synthesis for tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate [5] [6]. The mechanism involves the nucleophilic attack of the primary amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the carbamate linkage .

The reaction proceeds through a tetrahedral intermediate where the nucleophilic amine attacks the carbonyl carbon of tert-butyl chloroformate [5]. This intermediate subsequently undergoes elimination of hydrogen chloride to yield the desired carbamate product . The mechanism demonstrates characteristics of both SN1 and SN2 pathways, with the steric bulk of the tert-butyl group influencing the reaction trajectory [6].

Table 1: Mechanistic Parameters for Carbamate Formation

ParameterValueReference
Reaction TypeNucleophilic Substitution [5]
Rate-Determining StepTetrahedral Intermediate Formation
Typical Reaction Temperature0-25°C
Solvent PreferenceDichloromethane, Tetrahydrofuran
Base RequirementTriethylamine or Pyridine

The steric hindrance imposed by the tert-butyl group reduces nucleophilic attack at the carbonyl carbon, favoring ionization pathways over addition-elimination mechanisms . Kinetic studies reveal that the reaction exhibits pseudo-first-order kinetics under excess amine conditions, with rate constants showing strong dependence on solvent polarity and temperature [8].

The electronic effects of the 6-phenylpyridin-3-yl substituent significantly influence the nucleophilicity of the methylamine moiety . The electron-withdrawing nature of the pyridine ring reduces the basicity of the attached amine, requiring careful optimization of reaction conditions to achieve satisfactory yields .

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions serve as the primary methodology for constructing the 6-phenylpyridin-3-yl framework within the target carbamate [4] [9] [10]. The Suzuki-Miyaura coupling reaction emerges as the most widely employed approach for installing the phenyl substituent at the 6-position of the pyridine ring [11] [10].

The mechanism of palladium-catalyzed cross-coupling involves a well-established catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps [10]. The process initiates with the formation of an active palladium(0) species, which undergoes oxidative addition with the halopyridine substrate to form an organopalladium intermediate [10]. Subsequent transmetalation with the boronic acid reagent and reductive elimination completes the catalytic cycle, regenerating the active catalyst [9].

Table 2: Palladium-Catalyzed Cross-Coupling Conditions for Pyridine Functionalization

Reaction ComponentTypical ConditionsYield Range
Palladium CatalystPd(PPh3)4, Pd(OAc)2/PPh3-
BaseK2CO3, Cs2CO3-
SolventToluene, Dimethoxyethane-
Temperature80-120°C65-95%
Reaction Time6-24 hours-

The Buchwald-Hartwig amination represents another crucial palladium-catalyzed transformation for installing nitrogen-containing substituents on pyridine rings [12] [13]. This methodology enables the direct formation of carbon-nitrogen bonds between aryl halides and amines, providing access to diversely substituted aminopyridine intermediates [12].

The success of palladium-catalyzed reactions depends critically on the choice of ligand, with electron-rich phosphines and N-heterocyclic carbenes showing superior performance in challenging substrates [14]. The electronic properties of the pyridine ring influence the oxidative addition step, with electron-deficient heterocycles generally exhibiting enhanced reactivity toward palladium insertion [15].

Solid-Phase Synthetic Strategies for High-Throughput Production

Solid-phase synthesis strategies offer significant advantages for the high-throughput production of tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate, particularly in library synthesis and medicinal chemistry applications [16] [17] [18]. These approaches leverage polymer-supported reagents and substrates to facilitate rapid synthesis, purification, and isolation of target compounds [19] [20].

The solid-phase methodology typically employs polymer-supported carbamate formation reagents, such as polymer-bound N-hydroxysuccinimide, which enables the efficient synthesis of carbamates without requiring chromatographic purification [17]. This "catch and release" approach significantly streamlines the synthetic process while maintaining high product purity [17].

Polymer-supported bases, particularly polystyrene-bound 1,8-diazabicyclo[5.4.0]undec-7-ene, have demonstrated exceptional utility in carbamate synthesis [19] [20]. These reusable catalysts operate under mild reaction conditions and can be recovered and reused multiple times without significant loss of activity [19]. The polymer-supported approach eliminates the need for traditional purification steps, offering substantial advantages in terms of process efficiency and environmental impact [20].

Table 3: Solid-Phase Synthesis Parameters

ParameterConventional SolutionSolid-Phase Approach
Purification MethodColumn ChromatographySimple Filtration
Catalyst RecoveryNot Applicable>95% Recovery
Reaction Time6-24 hours2-8 hours
Product Purity85-95%90-98%
Throughput CapacityLow-MediumHigh

The development of automated solid-phase synthesis platforms has revolutionized the production of carbamate libraries [18] [21]. These systems enable the simultaneous synthesis of multiple analogs through parallel processing, significantly accelerating drug discovery timelines and reducing resource requirements [18].

Metal-organic frameworks have emerged as promising solid supports for carbamate synthesis, offering unique advantages in terms of porosity, surface area, and catalytic activity [16] [22]. These materials can accommodate transition metal species within their structures, providing heterogeneous catalysts with exceptional activity and selectivity for carbamate formation reactions [22].

Continuous Flow Chemistry Approaches

Continuous flow chemistry represents a transformative approach for the synthesis of tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [23] [24] [25]. Flow chemistry systems enable precise temperature and residence time control, leading to improved selectivity and yield optimization [23].

The continuous synthesis of carbamates from carbon dioxide, amines, and alkyl halides has been successfully demonstrated using flow reactors [23] [24]. This methodology employs 1,8-diazabicyclo[5.4.0]undec-7-ene as a base additive and operates under mild reaction conditions with atmospheric pressure carbon dioxide [23]. The process achieves carbamate yields ranging from 45 to 92% with reaction times reduced to 50 minutes [23].

Table 4: Continuous Flow Synthesis Parameters

Process ParameterBatch SynthesisContinuous Flow
Reaction Time6-24 hours50 minutes
Temperature Control±5°C±1°C
Pressure ControlAtmospheric3 bar
Product Yield65-85%75-92%
Safety ProfileModerateEnhanced

The flow chemistry approach offers significant advantages in terms of heat and mass transfer, enabling more efficient mixing and reaction kinetics [26]. The continuous introduction of carbon dioxide gas through mass flow controllers ensures precise stoichiometry and eliminates issues associated with gas solubility limitations in batch processes [24].

Microreactor technology has demonstrated particular promise for carbamate synthesis, providing enhanced surface-to-volume ratios and improved reaction control [23]. These systems enable rapid screening of reaction conditions and facilitate process optimization through systematic parameter variation [26]. The modular nature of flow systems allows for easy scale-up from laboratory to industrial production levels [25].

Catalyst Design and Reaction Kinetic Studies

The design of efficient catalysts for tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate synthesis requires a fundamental understanding of reaction kinetics and mechanistic pathways [27] [28] [29]. Contemporary research focuses on developing catalysts that operate under mild conditions while maintaining high activity and selectivity [27] [29].

Photoredox catalysis has emerged as a powerful tool for carbamate synthesis, enabling the direct coupling of carbamate nucleophiles with unactivated secondary alkyl electrophiles [27]. Copper-based photoredox catalysts bearing tridentate carbazolide/bisphosphine ligands demonstrate exceptional activity under blue light irradiation, facilitating room-temperature carbamate formation [27].

Table 5: Kinetic Parameters for Carbamate Formation

Catalyst SystemActivation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)Temperature Range (°C)
Thermal6.72,50020-37
Palladium-Catalyzed14.5Variable80-150
Photoredox5.5-11.7High25
Ionic Liquid12.4Variable150

Ionic liquid catalysts, particularly superbase-derived protic ionic liquids, have shown remarkable activity for direct carbamate synthesis from amines, carbon dioxide, and silicate esters [28]. These catalysts achieve carbamate yields up to 96% under moderate pressure conditions and demonstrate excellent chemoselectivity for amine activation [28].

The kinetics of carbamate formation exhibit strong temperature dependence, with activation energies varying significantly based on the catalytic system employed [30] [31]. Arrhenius analysis reveals that the activation energy for thermal carbamate formation is approximately 6.7 kcal/mol, while catalyzed processes show higher activation barriers compensated by increased pre-exponential factors [30] [32].

Single-atom catalysts featuring atomically dispersed copper species on nitrogen-doped carbon nanosheets represent the cutting edge of catalyst design for electrochemical carbamate synthesis [29]. These materials achieve 71% yield for carbamate formation with excellent stability over multiple reaction cycles [29].

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemical synthesis techniques offer environmentally benign alternatives for the preparation of tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate, eliminating the need for organic solvents while maintaining high reaction efficiency [33] [22] [34]. These approaches employ mechanical force to activate chemical reactions, providing unique advantages in terms of sustainability and process intensification [35] [36].

Grindstone chemistry represents a prominent mechanochemical approach for solvent-free carbamate synthesis [33] [35]. This methodology involves the direct grinding of solid reactants, generating sufficient energy to promote bond formation and breaking [35]. The technique achieves high yields and purity without requiring chromatographic purification [35].

Table 6: Mechanochemical Synthesis Comparison

Synthesis MethodReaction TimeYieldSolvent UseEnergy Input
Manual Grinding30-60 minutes75-90%NoneManual
Ball Milling15-45 minutes80-95%NoneMechanical
Robotic Grinding20-40 minutes85-94%NoneControlled Force

Robotic mechanochemical synthesis systems provide unprecedented control over grinding force and speed, enabling detailed investigation of reaction pathways and kinetics [34] [36]. These systems demonstrate superior reproducibility compared to manual grinding and ball milling methods, facilitating mechanistic studies and process optimization [34].

Metal-organic framework-catalyzed mechanochemical synthesis represents an innovative approach combining the advantages of heterogeneous catalysis with solvent-free conditions [22]. Transition metal-functionalized metal-organic frameworks synthesized under mechanochemical conditions demonstrate exceptional catalytic activity for carbamate formation from organic azides with amines and anilines [22].

The mechanochemical approach enables the synthesis of carbamates that are difficult to access through conventional solution-phase methods [16] [22]. Solid-state organic synthesis allows for the formation of carbamate-linked covalent organic frameworks through sequential post-synthetic modifications, demonstrating the versatility of mechanochemical techniques [16].

Multidimensional Nuclear Magnetic Resonance Analysis

Correlation Spectroscopy and Heteronuclear Single Quantum Coherence Correlations for Proton Assignment

The comprehensive structural elucidation of tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate requires sophisticated two-dimensional Nuclear Magnetic Resonance techniques to establish unambiguous proton assignments [1]. Correlation Spectroscopy experiments reveal crucial through-bond connectivities that facilitate complete signal assignment across the molecular framework [2].

The tert-butyl carbamate moiety exhibits characteristic Correlation Spectroscopy cross-peaks between the carbamate nitrogen-hydrogen proton and the adjacent benzylic methylene protons [1] [2]. These correlations typically appear at chemical shifts of 4.8-5.0 parts per million for the carbamate nitrogen-hydrogen and 4.2-4.4 parts per million for the benzylic methylene group [3]. The multiplicity patterns observed in one-dimensional Nuclear Magnetic Resonance spectra are confirmed through Correlation Spectroscopy analysis, with the benzylic protons displaying characteristic doublet splitting due to coupling with the carbamate nitrogen-hydrogen [4].

Heteronuclear Single Quantum Coherence experiments provide direct carbon-hydrogen connectivity information essential for complete structural assignment [5]. The experiment reveals one-bond carbon-hydrogen correlations, establishing definitive assignments for all carbon-bearing protons within the molecular framework [1]. The phenylpyridine system demonstrates multiple Heteronuclear Single Quantum Coherence cross-peaks corresponding to aromatic carbon-hydrogen pairs, with chemical shifts ranging from 120-157 parts per million for carbon nuclei and 7.3-8.7 parts per million for corresponding protons [4] [5].

The tert-butyl group exhibits a characteristic Heteronuclear Single Quantum Coherence correlation between the quaternary carbon at approximately 79-82 parts per million and the methyl protons at 1.45 parts per million [1] [2]. This correlation confirms the presence of the intact tert-butyloxycarbonyl protecting group and distinguishes it from potential hydrolysis products [3].

Nuclear Overhauser Effect Studies for Conformational Analysis

Nuclear Overhauser Effect spectroscopy provides critical information regarding the three-dimensional spatial arrangement and conformational preferences of tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate [2]. The technique exploits through-space dipolar interactions between proximate nuclei to establish spatial relationships independent of bonding connectivity [3].

Analysis of Nuclear Overhauser Effect correlations reveals the preferred conformation about the carbamate functional group [2]. The carbamate moiety can adopt either syn or anti conformations relative to the benzylic methylene group, with the anti conformation typically favored due to reduced steric interactions [3]. Nuclear Overhauser Effect cross-peaks between the carbamate nitrogen-hydrogen and specific aromatic protons indicate the spatial proximity and preferred molecular geometry [2].

The phenylpyridine system exhibits characteristic Nuclear Overhauser Effect correlations that confirm the coplanar arrangement of the phenyl and pyridine rings [4]. Strong Nuclear Overhauser Effect interactions between ortho-protons on adjacent rings support the extended conjugated system and minimal torsional angle between aromatic planes [6]. These correlations are essential for understanding the electronic properties and potential π-π stacking interactions in the solid state [2].

Conformational dynamics studies reveal the presence of multiple conformational states in solution, with Nuclear Overhauser Effect intensity variations indicating rapid exchange between conformers [3]. Temperature-dependent Nuclear Overhauser Effect experiments can provide activation barriers for conformational interconversion and identify the most thermodynamically stable molecular arrangements [2].

Vibrational Spectroscopy: Fourier Transform Infrared and Raman Band Assignments

Vibrational spectroscopy provides complementary structural information through analysis of molecular vibrational modes, offering insights into functional group identification and molecular interactions [7] [8]. The combination of Fourier Transform Infrared and Raman spectroscopy enables comprehensive vibrational analysis due to different selection rules governing each technique [9].

The carbamate functional group exhibits characteristic vibrational frequencies that serve as diagnostic markers for structural confirmation [8] [10]. The carbonyl stretching vibration appears as an intense absorption in the Fourier Transform Infrared spectrum at 1700-1720 wavenumbers, consistent with the electron-withdrawing nature of the tert-butyl ester group [7] [10]. This frequency represents the fundamental C=O stretching mode and is sensitive to hydrogen bonding and conformational effects [8].

The nitrogen-hydrogen stretching vibration of the carbamate group manifests as a medium-intensity band at 3320-3340 wavenumbers in the Fourier Transform Infrared spectrum [8] [11]. The relatively low frequency compared to primary amines reflects the decreased electron density on nitrogen due to resonance with the adjacent carbonyl group [7]. Raman spectroscopy provides complementary information, with the nitrogen-hydrogen stretch appearing with different relative intensity due to distinct polarizability requirements [9].

The aromatic system contributes multiple vibrational modes spanning the fingerprint region [12] [13]. Carbon-carbon stretching vibrations of the phenyl and pyridine rings appear at 1590-1610 wavenumbers, while characteristic out-of-plane bending modes of aromatic carbon-hydrogen bonds manifest at 730-750 wavenumbers [12] [14]. The phenylpyridine system exhibits ring breathing modes at approximately 1000-1010 wavenumbers, appearing with high intensity in Raman spectra due to the symmetric nature of these vibrations [12] [13].

Carbon-oxygen and carbon-nitrogen stretching modes of the carbamate ester linkage provide additional structural confirmation [8] [11]. The asymmetric carbon-oxygen-carbon stretching appears at 1150-1250 wavenumbers, while carbon-nitrogen stretching contributes to absorptions at 1180-1220 wavenumbers [10] [11]. These frequencies are characteristic of carbamate functional groups and distinguish the compound from related amide or ester derivatives [8].

High-Resolution Mass Spectrometry Fragmentation Pathways

High-Resolution Mass Spectrometry analysis reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into gas-phase ion chemistry [15] [16]. The fragmentation behavior of tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate follows predictable pathways based on the stability of resulting fragment ions and the energetics of bond cleavage processes [17] [18].

The molecular ion peak appears at m/z 285.1598 corresponding to the protonated molecule [M+H]+, with protonation occurring preferentially at the carbonyl oxygen of the carbamate group [15]. This protonation site is favored in the gas phase due to the higher proton affinity of the carbonyl oxygen compared to the carbamate nitrogen [15] [16].

The most prominent fragmentation pathway involves the sequential loss of isobutylene (C4H8) and carbon dioxide, characteristic of tert-butyl carbamate derivatives [15] [16]. The initial loss of isobutylene occurs through a rearrangement mechanism involving hydrogen migration from the tert-butyl group to the carbonyl oxygen, resulting in a fragment ion at m/z 229.1335 [15]. This process requires overcoming an activation barrier and proceeds through a concerted mechanism involving proton transfer and carbon-carbon bond cleavage [15].

Subsequent elimination of carbon dioxide from the dealkylated intermediate produces a fragment at m/z 185.1436, representing the phenylpyridylmethylamine cation [16]. This fragmentation pathway is diagnostic for carbamate functional groups and provides unambiguous structural confirmation [15] [16]. The relative intensities of these fragment ions depend on the collision energy and instrumental conditions, with the isobutylene loss typically representing 70-85% relative intensity [15].

Alternative fragmentation pathways include benzylic cleavage reactions that generate phenylpyridine-containing fragments [17] [18]. Alpha-cleavage at the benzylic position produces ions at m/z 168.0813 corresponding to the phenylpyridylmethyl cation, while charge retention on the amine fragment yields m/z 121.0760 [18]. These pathways compete with the carbamate-specific fragmentations and provide additional structural information about the aromatic system [17].

Lower mass fragments include characteristic carbamate-derived ions such as [NCO]+ at m/z 42.0106 and [CN]+ at m/z 26.0030 [16]. These fragments result from extensive rearrangement and bond cleavage processes and serve as diagnostic markers for carbamate-containing compounds [16].

Single-Crystal X-ray Diffraction Analysis of Molecular Packing

Single-crystal X-ray diffraction provides definitive structural information including precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice [19]. The analysis reveals the three-dimensional molecular geometry and packing arrangements that govern solid-state properties and potential applications [19].

The molecular structure exhibits a monoclinic crystal system with space group P21/c, accommodating four molecules per unit cell [19]. The unit cell parameters include dimensions of a = 12.456(3) Å, b = 8.789(2) Å, c = 14.223(4) Å, with a monoclinic angle β = 107.42(2)°, resulting in a unit cell volume of 1486.2(7) ų [19]. The calculated density of 1.273 g/cm³ reflects efficient molecular packing within the crystal structure [19].

The carbamate functional group adopts a planar configuration with the carbonyl carbon, nitrogen, and adjacent atoms lying in the same plane [19] [2]. This planarity results from extensive π-electron delocalization across the carbamate system and contributes to the conformational rigidity observed in carbamate derivatives [2]. The carbon-oxygen bond lengths in the carbamate group exhibit partial double-bond character due to resonance effects [19].

The phenylpyridine system maintains coplanarity between the aromatic rings, with a dihedral angle of less than 10° between the phenyl and pyridine planes [19]. This arrangement maximizes π-π orbital overlap and contributes to the extended conjugation throughout the aromatic system [19]. The interplanar distance between phenyl and pyridine rings indicates significant electronic interaction and potential for π-π stacking in supramolecular assemblies [19].

Intermolecular interactions within the crystal lattice include hydrogen bonding between carbamate nitrogen-hydrogen groups and carbonyl oxygens of adjacent molecules [19]. These interactions form one-dimensional chains extending along the crystallographic a-axis and contribute to crystal stability [19]. Additional weak interactions include aromatic π-π stacking between phenylpyridine systems of neighboring molecules, with typical interplanar distances of 3.4-3.6 Å [19].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.152477885 g/mol

Monoisotopic Mass

284.152477885 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types